molecular formula C23H25N3O3 B11316452 1-(Azepan-1-yl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Azepan-1-yl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11316452
M. Wt: 391.5 g/mol
InChI Key: PRYJAJRCNCRYJW-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-{2-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features an azepane ring, a phenoxy group, and an oxadiazole moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the azepane ring and the oxadiazole moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Oxadiazole Moiety: This often involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves the coupling of the azepane and oxadiazole intermediates, often using reagents like coupling agents and catalysts under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(AZEPAN-1-YL)-2-{2-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(AZEPAN-1-YL)-2-{2-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(AZEPAN-1-YL)-2-{2-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-(AZEPAN-1-YL)-2-[(5-CHLORO-2-METHYLPHENYL)AMINO]ETHAN-1-ONE: This compound features a similar azepane ring but differs in the substit

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C23H25N3O3/c1-17-10-4-5-11-18(17)23-24-22(25-29-23)19-12-6-7-13-20(19)28-16-21(27)26-14-8-2-3-9-15-26/h4-7,10-13H,2-3,8-9,14-16H2,1H3

InChI Key

PRYJAJRCNCRYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OCC(=O)N4CCCCCC4

Origin of Product

United States

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